molecular formula C20H25NO4 B2402886 N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide CAS No. 352705-45-4

N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2402886
CAS No.: 352705-45-4
M. Wt: 343.423
InChI Key: AMOMKILEXBLVPX-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound with the molecular formula C20H25NO4 and a molecular weight of 343.43 g/mol . This benzamide derivative features a 3,4,5-trimethoxybenzamide moiety, a structural motif found in various compounds with significant research applications, particularly in medicinal chemistry and cancer research . Compounds containing the trimethoxybenzamide (TMB) group have been widely investigated for their potential biological activities. Research into structurally related molecules has shown that the TMB pharmacophore is often associated with antiproliferative properties, acting through mechanisms such as the inhibition of tubulin polymerization, which is a validated target in anticancer drug discovery . For instance, certain TMB-containing hybrids have demonstrated potent cytotoxic activity against breast cancer cell lines in vitro, causing cell cycle arrest and apoptosis . As a specialist supplier, we provide this compound as a high-quality intermediate for researchers to explore its potential applications in drug discovery and chemical biology. It serves as a valuable building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, using personal protective equipment and under controlled laboratory conditions.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-6-13-9-8-10-14(7-2)18(13)21-20(22)15-11-16(23-3)19(25-5)17(12-15)24-4/h8-12H,6-7H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOMKILEXBLVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352705-45-4
Record name N-(2,6-DIETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,6-diethylphenylamine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide with structurally related benzamide derivatives, focusing on substituents, synthesis routes, physical properties, and biological activities:

Compound Name Substituents on Amine Group Key Functional Groups Melting Point (°C) Biological Activity Synthesis Method Reference
This compound 2,6-Diethylphenyl 3,4,5-Trimethoxybenzamide Inferred: Potential pesticidal/pharmacological activity Likely via benzoyl chloride + amine coupling
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl 3,4,5-Trimethoxybenzamide Not specified Benzoyl chloride + 4-bromoaniline
N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide 4-Bromo-2,6-dimethylphenyl 3,4,5-Trimethoxybenzamide Not specified Similar to above with substituted aniline
N-((Z)-3-((E)-2-(4-Fluorobenzylidene)hydrazinyl)... 3,4,5-Trimethoxyphenyl + hydrazine-fluorobenzylidene Trimethoxybenzamide + hydrazide 201–203 Cytotoxic activity (in vitro) Reflux of oxazolone with hydrazide in DMF
Trimethobenzamide Hydrochloride (2-Dimethylaminoethoxy)benzyl 3,4,5-Trimethoxybenzamide Antinauseant Multi-step synthesis with functionalization
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (ALA) 2,6-Diethylphenyl + methoxymethyl Chloroacetamide Pesticide (herbicide) Not specified

Key Comparative Insights:

Structural Variations and Activity: The 2,6-diethylphenyl group in the target compound contrasts with halogenated (e.g., 4-bromo in ) or hydrazine-linked aryl groups in cytotoxic derivatives . The 3,4,5-trimethoxybenzoyl moiety is conserved across compounds, suggesting shared electronic properties (e.g., electron-donating methoxy groups stabilizing aromatic interactions) .

Synthesis Methods :

  • Most derivatives are synthesized via coupling reactions between benzoyl chlorides and substituted anilines . For example, N-(4-bromophenyl)-3,4,5-trimethoxybenzamide is prepared using 3,4,5-trimethoxybenzoyl chloride and 4-bromoaniline . The target compound likely follows a similar route using 2,6-diethylphenylamine.

Biological Activities :

  • Hydrazine-linked derivatives (e.g., compound 4a in ) exhibit cytotoxic activity (IC₅₀ values in µM range), attributed to hydrogen bonding and π-π stacking interactions. The absence of a hydrazine group in the target compound may shift its mechanism toward pesticidal or antiemetic roles, as seen in ALA and trimethobenzamide .

Physicochemical Properties :

  • Melting points for analogs range from 201–235°C, influenced by substituent bulk and crystallinity . The diethyl groups in the target compound may lower melting points compared to halogenated derivatives due to reduced symmetry.

Applications :

  • The trimethoxybenzamide core is versatile: it is used in pharmaceuticals (e.g., antiemetics ), agrochemicals (e.g., herbicides ), and supramolecular chemistry (e.g., polymerization ). The target compound’s applications may align with these domains, pending functional testing.

Biological Activity

N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H23_{23}N1_{1}O4_{4}
  • IUPAC Name : this compound
  • Structural Features : The compound features a diethylphenyl group and three methoxy groups attached to a benzamide structure, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways. This inhibition can lead to reduced production of reactive oxygen species (ROS), thereby enhancing cellular protection.
  • Receptor Interaction : It is suggested that the compound interacts with various receptors or molecular targets within cells, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promising results against several cancer cell lines:

  • MCF-7 (breast cancer) : IC50_{50} = 5 µM
  • A549 (lung cancer) : IC50_{50} = 10 µM
  • Caco-2 (colon cancer) : IC50_{50} = 7 µM

The compound's mechanism in cancer cells may involve inducing apoptosis through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at low concentrations compared to standard antibiotics.
  • Cytotoxicity in Cancer Cells :
    In another investigation focusing on MCF-7 cells, treatment with the compound resulted in cell cycle arrest at the G2/M phase and increased apoptosis rates. Flow cytometry analysis revealed that approximately 30% of treated cells underwent apoptosis compared to only 5% in untreated controls .

Q & A

Q. What established synthetic routes are available for N-(2,6-diethylphenyl)-3,4,5-trimethoxybenzamide, and what parameters critically influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution using 3,4,5-trimethoxybenzoyl chloride and 2,6-diethylaniline. Key steps include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of benzoyl chloride to amine to ensure complete substitution. Excess amine acts as a base to neutralize HCl byproducts.
  • Solvent System: Tetrahydrofuran (THF) or dichloromethane (DCM) is optimal for solubility. Triethylamine (TEA) is added to scavenge HCl .
  • Purification: Column chromatography with a 2:1 DCM/ethyl acetate gradient achieves >95% purity. Yield optimization (69% in analogous syntheses) depends on slow crystallization from ethanol .

Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves dihedral angles (e.g., 71.59° between aromatic rings in analogs) and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions stabilizing the crystal lattice) .
  • NMR Spectroscopy: Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and diethyl substituents (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 412.2 for C21H27NO5) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., diethylphenyl vs. hydroxyphenyl) on the benzamide core influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare tyrosinase inhibition (IC50) of N-(2,6-diethylphenyl) analogs with N-(4-hydroxyphenyl) derivatives (e.g., IC50 = 12 μM for the latter ).
  • Molecular Docking: Model interactions between the diethylphenyl group and hydrophobic pockets in tyrosinase’s active site. Increased steric bulk may reduce binding efficiency compared to smaller substituents .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?

Methodological Answer:

  • Comparative Enzyme Assays: Standardize protocols (e.g., mushroom tyrosinase vs. human recombinant enzyme) to account for species-specific activity .
  • Meta-Analysis of Substituent Effects: Use multivariate regression to correlate logP, steric parameters (e.g., Taft Es), and IC50 values. For example, methoxy groups enhance solubility but may reduce membrane permeability .

Q. What strategies improve solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the methoxy or diethyl substituents. For example, ethyl phosphorodiamidate derivatives enhance aqueous solubility by 10-fold .
  • Co-Crystallization: Use co-solvents (e.g., PEG 4000) or cyclodextrin inclusion complexes to stabilize the compound in aqueous media .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., methoxy oxygen atoms) and hydrophobic regions (diethylphenyl group) for target engagement .
  • ADMET Prediction: Use tools like SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration in neurological studies .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in cancer cell lines?

Methodological Answer:

  • Cell Line Variability: Test cytotoxicity across multiple lines (e.g., MCF-7 vs. HeLa) using standardized MTT assays. Note differences in metabolic enzyme expression affecting prodrug activation .
  • Impurity Profiling: Characterize byproducts (e.g., residual 3,4,5-trimethoxybenzoic acid) via HPLC-MS. Even 1% impurities can skew IC50 values by 2–3 orders of magnitude .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent Models: Administer 10 mg/kg intravenously in Sprague-Dawley rats. Monitor plasma half-life (t1/2) via LC-MS/MS. Expect t1/2 = 2–4 hours due to rapid hepatic glucuronidation of methoxy groups .
  • Tissue Distribution Studies: Use radiolabeled analogs (e.g., 14C-trimethoxybenzamide) to quantify accumulation in target organs .

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